molecular formula C9H12ClNO2S B13523135 Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

Cat. No.: B13523135
M. Wt: 233.72 g/mol
InChI Key: BOQOGHKICIXWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate is an organic compound with the molecular formula C9H12ClNO2S. This compound features a thiophene ring substituted with a chlorine atom and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate typically involves the reaction of ethyl acrylate with 5-chlorothiophene-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate
  • Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
  • Ethyl 3-amino-3-(pyridin-2-yl)propanoate

Uniqueness

This compound is unique due to the presence of the 5-chlorothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .

Properties

IUPAC Name

ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQOGHKICIXWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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